3-(1,3-Thiazolidin-2-YL)oxan-4-OL
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Overview
Description
3-(1,3-Thiazolidin-2-YL)oxan-4-OL is a heterocyclic compound that features a thiazolidine ring fused with an oxane ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL typically involves multicomponent reactions, click reactions, and green chemistry approaches. One common method includes the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid in the presence of a catalyst . The reaction conditions often involve refluxing in toluene or other suitable solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of thiazolidine derivatives, including this compound, often employs green synthesis techniques to improve selectivity, product yield, and pharmacokinetic activity. These methods include the use of nano-catalysis and recyclable catalysts to ensure cleaner reaction profiles and efficient catalyst recovery .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazolidin-2-YL)oxan-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites in the thiazolidine and oxane rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
3-(1,3-Thiazolidin-2-YL)oxan-4-OL has a wide range of scientific research applications due to its diverse biological activities. It is used in medicinal chemistry for the development of anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective agents . Additionally, it serves as a valuable scaffold in the synthesis of new drug candidates and is employed in probe design for various biological targets .
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(1,3-Thiazolidin-2-YL)oxan-4-OL include other thiazolidine derivatives such as thiazolidin-4-one and thiazolidin-2,4-dione . These compounds share the thiazolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiazolidine and oxane rings, which enhances its pharmacological properties and broadens its range of biological activities . This unique structure makes it a highly prized compound in medicinal chemistry and drug development .
Properties
CAS No. |
143366-06-7 |
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Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-(1,3-thiazolidin-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H15NO2S/c10-7-1-3-11-5-6(7)8-9-2-4-12-8/h6-10H,1-5H2 |
InChI Key |
FEDFEIPICUUURA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1O)C2NCCS2 |
Origin of Product |
United States |
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